
2-Isothiocyanato-3,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-3,6-dimethylpyridine is an organic compound with the molecular formula C8H8N2S It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and methyl groups at the 3- and 6-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3,6-dimethylpyridine typically involves the reaction of 2-amino-3,6-dimethylpyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-3,6-dimethylpyridine+Thiophosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-3,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-3,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-3,6-dimethylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical reactions and potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isothiocyanatopyridine: Lacks the methyl groups at the 3- and 6-positions.
3-Isothiocyanato-2,6-dimethylpyridine: The isothiocyanate group is at the 3-position instead of the 2-position.
2-Isothiocyanato-4,6-dimethylpyridine: The methyl groups are at the 4- and 6-positions instead of the 3- and 6-positions.
Uniqueness
2-Isothiocyanato-3,6-dimethylpyridine is unique due to the specific positioning of the isothiocyanate and methyl groups, which can influence its reactivity and potential applications. The presence of the methyl groups at the 3- and 6-positions can affect the electronic properties of the pyridine ring, potentially leading to different reactivity compared to other isothiocyanato-substituted pyridines.
Eigenschaften
CAS-Nummer |
59181-04-3 |
|---|---|
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
2-isothiocyanato-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-4-7(2)10-8(6)9-5-11/h3-4H,1-2H3 |
InChI-Schlüssel |
UDRFXVYLZSGCER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
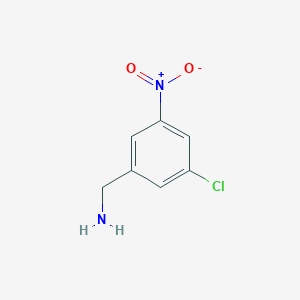

![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)

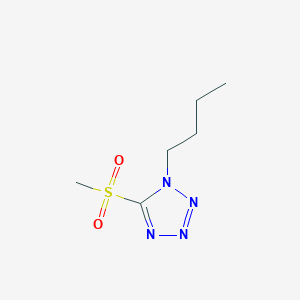
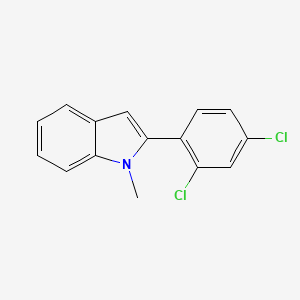
![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

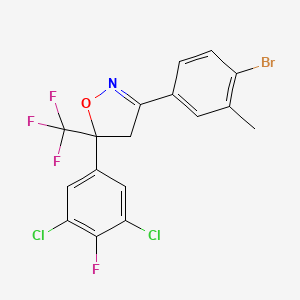
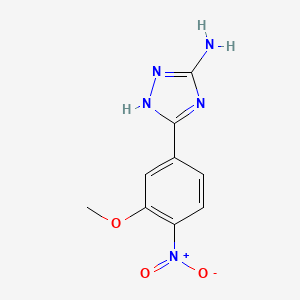
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
